Cadmium oleate

Description

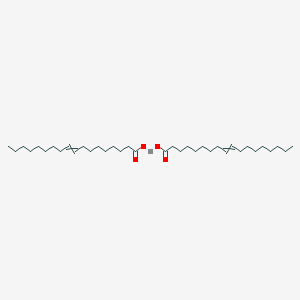

Structure

3D Structure of Parent

Properties

CAS No. |

10468-30-1 |

|---|---|

Molecular Formula |

C36H66CdO4 |

Molecular Weight |

675.3 g/mol |

IUPAC Name |

cadmium(2+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

ZTSAVNXIUHXYOY-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |

Other CAS No. |

10468-30-1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Cadmium Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of cadmium oleate in various organic solvents, a critical parameter in its application in nanoparticle synthesis, drug delivery systems, and other advanced materials. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines established qualitative knowledge with illustrative quantitative examples and detailed experimental protocols to empower researchers in their work with this important metallic soap.

Introduction to this compound

This compound, the cadmium salt of oleic acid, is a metal carboxylate that has garnered significant interest in materials science and nanotechnology. Its primary role is as a precursor and stabilizing agent in the synthesis of cadmium-based quantum dots (QDs) and other nanoparticles. The long hydrocarbon chains of the oleate ligands provide steric stabilization, preventing the aggregation of nanoparticles and enabling their dispersion in non-polar organic solvents. Understanding its solubility is paramount for controlling reaction kinetics, purification processes, and the formulation of this compound-based materials.

Qualitative Solubility of this compound

This compound exhibits solubility characteristics typical of a metal soap with long aliphatic chains. Its solubility is largely dictated by the principle of "like dissolves like."

-

Soluble in: Non-polar organic solvents such as toluene, hexane, chloroform, benzene, xylene, and 1-octadecene. In some of these solvents, particularly at higher concentrations, it can form gels.

-

Sparingly Soluble in: Polar aprotic solvents like tetrahydrofuran (THF), which can coordinate with the cadmium ion and influence its solubility.

-

Insoluble in: Polar protic solvents like water, ethanol, and methanol. These are often used as anti-solvents to precipitate this compound during purification.

The dissolution of this compound in non-polar solvents is driven by the favorable van der Waals interactions between the oleate's hydrocarbon tails and the solvent molecules.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. The following table provides an illustrative summary based on qualitative descriptions and general knowledge of metal soap solubility. Researchers should determine the precise solubility for their specific applications and solvent purity.

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility ( g/100 g solvent) at 25°C | Temperature Dependence |

| Toluene | C₇H₈ | 2.4 | High (Forms gels at high concentrations) | Solubility is expected to increase significantly with increasing temperature. |

| Hexane | C₆H₁₄ | 0.1 | High | Solubility increases with temperature. |

| Chloroform | CHCl₃ | 4.1 | High | Solubility is expected to be high and increase with temperature. |

| 1-Octadecene (ODE) | C₁₈H₃₆ | ~0.1 | Very High | Commonly used as a high-boiling point solvent for synthesis, indicating high solubility at elevated temperatures. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate | Its coordinating nature can enhance solubility compared to other polar solvents. |

| Methanol | CH₃OH | 5.1 | Very Low | Used as a non-solvent for precipitation. |

| Acetone | C₃H₆O | 5.1 | Very Low | Used as a non-solvent for precipitation. |

| Water | H₂O | 10.2 | Insoluble | Remains insoluble across a wide temperature range. |

Disclaimer: The numerical values in this table are illustrative and intended for guidance. Actual solubilities can vary based on the purity of this compound and the solvent, as well as the specific experimental conditions.

Experimental Protocols

A common method for synthesizing this compound is through the reaction of cadmium oxide with oleic acid.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-Octadecene (ODE) (or another high-boiling point non-polar solvent)

-

Methanol or Acetone (for precipitation)

-

Toluene or Hexane (for redissolution)

-

Schlenk line apparatus

-

Heating mantle and magnetic stirrer

-

Centrifuge

Procedure:

-

In a three-neck flask connected to a Schlenk line, combine CdO, a molar excess of oleic acid, and ODE.

-

Degas the mixture by pulling a vacuum at room temperature and then backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Heat the mixture to a high temperature (e.g., 200-300 °C) under a continuous flow of inert gas with vigorous stirring. The reaction is typically complete when the reddish-brown CdO powder has completely reacted to form a clear, pale-yellow solution.

-

Cool the reaction mixture to room temperature.

-

To purify the this compound, add a sufficient volume of a polar non-solvent like methanol or acetone to the flask to induce precipitation.

-

Collect the precipitate by centrifugation.

-

Discard the supernatant, which contains unreacted oleic acid and other impurities.

-

Redissolve the this compound precipitate in a minimal amount of a non-polar solvent like toluene or hexane.

-

Repeat the precipitation and redissolution steps at least two more times to ensure high purity.

-

After the final wash, dry the purified this compound under vacuum to remove any residual solvent.

This protocol describes a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

Purified this compound

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Prepare a series of sealed vials containing a known volume of the organic solvent.

-

Add an excess amount of purified this compound to each vial to create a saturated solution.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent any solid particles from being transferred.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Determine the mass of the transferred supernatant.

-

Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

-

Calculate the solubility as the mass of the dried this compound per mass of the solvent.

Calculation: Solubility ( g/100 g solvent) = [(Mass of vial with dried solute) - (Mass of empty vial)] / [(Mass of vial with supernatant) - (Mass of vial with dried solute)] * 100

A more sensitive method for determining the solubility of sparingly soluble metal soaps involves using a radiotracer technique with a radiolabeled metal ion.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Thermal Decomposition of Cadmium Oleate: A Technical Overview for Researchers

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition behavior of cadmium oleate, a critical precursor in the synthesis of cadmium-based nanomaterials. The document outlines the key thermal events, decomposition pathways, and experimental protocols for characterizing these processes. Quantitative data, based on representative thermal analysis of similar metal carboxylates, is presented to offer a predictive framework for researchers. Detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to ensure reproducible and accurate characterization. This guide is intended for researchers, scientists, and drug development professionals working with this compound and related metal-organic compounds.

Introduction

This compound (Cd(C₁₈H₃₃O₂)₂) is a metal carboxylate that serves as a primary cadmium source in the colloidal synthesis of various semiconductor nanocrystals, including quantum dots (e.g., CdSe, CdS). The thermal decomposition of this compound is a fundamental step in these synthetic routes, as it dictates the nucleation and growth kinetics of the resulting nanoparticles. Understanding the temperature-dependent behavior of this precursor is paramount for controlling the size, shape, and crystalline quality of the synthesized nanomaterials.

This guide details the thermal decomposition pathway of this compound, which is understood to proceed through the formation of a cadmium oxide (CdO) intermediate.[1][2] The presence of coordinating ligands, such as alkylamines, can significantly influence the decomposition temperature and mechanism.[1][2]

Thermal Decomposition Profile

While specific quantitative TGA/DSC data for the thermal decomposition of pure this compound is not extensively available in peer-reviewed literature, a representative profile can be constructed based on the analysis of similar metal oleates and the known chemical behavior of cadmium carboxylates. The decomposition is expected to occur in distinct stages, as outlined in the table below.

Table 1: Representative Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Associated Process |

| 150 - 250 | ~5% | Endothermic | Melting and initial desorption of any residual solvent or loosely bound species. |

| 250 - 350 | ~75% | Exothermic | Primary decomposition of the oleate chains, leading to the formation of cadmium oxide (CdO) and volatile organic byproducts. |

| > 350 | ~5% | - | Gradual decomposition of residual organic matter and stabilization of the inorganic residue. |

Note: These values are representative and can be influenced by factors such as heating rate, atmosphere, and the presence of coordinating solvents or ligands.

Experimental Protocols

To facilitate the accurate and reproducible thermal analysis of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and identify the temperature ranges of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A sample of this compound (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation of the sample and decomposition products.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is recorded as a function of temperature and time. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under a controlled atmosphere of nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp from ambient temperature to around 400 °C at a constant rate (e.g., 10 °C/min).

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.

Decomposition Pathway

The thermal decomposition of this compound is a complex process that can be influenced by the reaction environment. In the context of nanocrystal synthesis, particularly in the presence of alkylamines, a two-step mechanism is often proposed.[1][2] This pathway involves the initial formation of a cadmium oxide (CdO) intermediate, which then serves as the cadmium precursor for nanocrystal formation.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

The thermal decomposition of this compound is a critical process in the synthesis of cadmium-based nanomaterials. This guide has provided a comprehensive overview of its decomposition behavior, including a representative data profile, detailed experimental protocols for TGA and DSC analysis, and a proposed decomposition pathway. By understanding and controlling the thermal decomposition of this precursor, researchers can achieve greater control over the properties of the resulting nanomaterials, paving the way for advancements in various fields, including drug delivery and bio-imaging.

References

Cadmium Oleate as a Precursor for Novel Nanomaterials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium oleate, a cadmium carboxylate salt, has emerged as a critical precursor in the synthesis of a diverse range of novel nanomaterials, most notably semiconductor quantum dots (QDs). Its role extends beyond being a simple cadmium source; the oleate ligand is instrumental in controlling the size, shape, and stability of the resulting nanoparticles during high-temperature synthesis, preventing aggregation and facilitating controlled, uniform growth. This technical guide provides a comprehensive overview of the synthesis of nanomaterials using this compound, with a particular focus on experimental protocols, quantitative analysis of nanoparticle properties, and their burgeoning applications in the field of drug development and bioimaging.

Nanomaterial Synthesis Utilizing this compound

The thermolysis of this compound in the presence of a chalcogenide source is a cornerstone of colloidal nanocrystal synthesis. This process, often referred to as the "hot-injection" method, allows for precise control over nucleation and growth, leading to the formation of high-quality nanocrystals with tunable properties. This compound can be either pre-synthesized or formed in situ by reacting a cadmium source, such as cadmium oxide (CdO), with oleic acid at elevated temperatures.

General Synthesis Workflow

The synthesis of cadmium-based nanomaterials from this compound typically follows a well-defined workflow. This involves the preparation of the this compound precursor, followed by a high-temperature reaction with a chalcogenide source, and subsequent purification of the resulting nanoparticles.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of high-quality nanomaterials. Below are representative protocols for the synthesis of CdSe quantum dots using this compound.

Protocol 1: In-situ Formation of this compound for CdSe Quantum Dot Synthesis

This protocol is adapted from the work of Yu and Peng (2002) and Boatman et al. (2005).

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

Procedure:

-

Preparation of this compound Precursor:

-

In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.

-

Heat the mixture under argon flow to a specific temperature (e.g., 225-300 °C) until the CdO completely dissolves, forming a clear this compound solution.

-

-

Preparation of Selenium Precursor:

-

In a separate flask, dissolve selenium powder in trioctylphosphine, gently warming if necessary, to form a TOPSe solution.

-

-

Hot-Injection and Growth:

-

Rapidly inject the TOPSe solution into the hot this compound solution.

-

The reaction temperature is typically maintained at a slightly lower temperature than the initial precursor solution (e.g., 200-280 °C) to allow for controlled growth of the CdSe nanocrystals.

-

Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add a non-solvent such as ethanol to precipitate the CdSe quantum dots.

-

Centrifuge the mixture to collect the quantum dots and discard the supernatant.

-

Redisperse the purified quantum dots in a suitable organic solvent like toluene or hexane.

-

Protocol 2: Synthesis of CdSe/CdS Core/Shell Quantum Dots

This protocol builds upon the synthesis of CdSe cores.

Materials:

-

Purified CdSe quantum dots (cores)

-

This compound solution (0.5 M in oleic acid)

-

Sulfur-octadecene (S-ODE) solution (0.1 M)

-

Oleylamine

-

1-Octadecene (ODE)

Procedure:

-

Core Preparation:

-

Synthesize CdSe quantum dots using a method similar to Protocol 1.

-

-

Shell Growth:

-

In a three-neck flask, disperse the purified CdSe cores in ODE and oleylamine.

-

Degas the mixture under vacuum and then heat under argon to a temperature of approximately 260-310 °C.

-

Slowly inject a mixture of this compound and S-ODE solutions dropwise into the reaction flask.

-

Anneal the reaction mixture at a high temperature (e.g., 310 °C) for an extended period (e.g., 4.5 hours) to facilitate shell growth.

-

-

Purification:

-

Follow a similar purification procedure as described in Protocol 1 to isolate the CdSe/CdS core/shell quantum dots.

-

Quantitative Data Presentation

The precise control over reaction parameters during synthesis directly influences the properties of the resulting nanomaterials. The following tables summarize key quantitative data from various studies on the synthesis of cadmium-based nanoparticles using this compound.

| Precursor | Solvent | Reaction Temperature (°C) | Reaction Time | Resulting Nanoparticle | Average Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| CdO/Oleic Acid | Octadecene | 225 | 10 sec - several min | CdSe QDs | Varies with time | Not specified |

| Cd(oleate)₂ | Oleic Acid/TOPO/ODE | 280 (growth) | 2 min | CdSe QDs | ~3 | Not specified |

| CdO/Oleic Acid | Octadecene | 200 | 2 - 6 min | CdSe QDs | 10.63 - 13.88 | Not specified |

Table 1: Synthesis parameters and resulting properties of CdSe quantum dots.

| Core Nanoparticle | Shell Precursors | Shell Growth Temperature (°C) | Annealing Time (h) | Resulting Nanoparticle | Final Diameter (nm) | Biexciton Quantum Yield |

| CdSe QDs (~3 nm) | This compound, S-ODE | 310 | 4.5 | CdSe/CdS Core/Shell QDs | ~50 | Unity (at room temp) |

Table 2: Synthesis parameters for CdSe/CdS core/shell quantum dots.

Applications in Drug Development and Bioimaging

Nanoparticles synthesized from this compound, particularly quantum dots, possess unique optical properties that make them highly attractive for applications in drug development and biomedical imaging. Their bright, stable, and size-tunable fluorescence allows for sensitive and multiplexed detection.

Bioimaging

Cadmium-based quantum dots are extensively explored as fluorescent probes for cellular and in vivo imaging.[1] Their high photostability compared to traditional organic dyes enables long-term tracking of biological processes. Surface functionalization of these quantum dots with targeting ligands, such as antibodies or peptides, allows for specific labeling of cells or tissues of interest, for instance, in cancer diagnostics.

Targeted Drug Delivery

The small size and large surface area of these nanoparticles make them suitable carriers for therapeutic agents.[1] Drugs can be loaded onto the nanoparticle surface or encapsulated within a functionalized coating. The nanoparticle-drug conjugate can then be targeted to diseased tissues, such as tumors, through two primary mechanisms:

-

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

-

Active Targeting: This involves the conjugation of targeting moieties to the nanoparticle surface that specifically bind to receptors overexpressed on cancer cells.

Cellular Uptake and Trafficking

The efficacy of nanoparticle-based therapies is contingent on their successful cellular uptake and intracellular trafficking to the desired site of action. The general pathway for the cellular uptake of functionalized nanoparticles is through endocytosis.

Challenges and Future Perspectives

Despite the significant potential of this compound-derived nanomaterials, concerns regarding the toxicity of cadmium remain a major hurdle for their clinical translation.[1] Research is actively ongoing to develop cadmium-free quantum dots and to design core/shell structures that effectively encapsulate the cadmium core, minimizing ion leakage. Future advancements will likely focus on improving the biocompatibility and biodegradability of these nanomaterials, as well as developing more sophisticated surface functionalization strategies for enhanced targeting and controlled drug release.

Conclusion

This compound is a versatile and indispensable precursor for the synthesis of high-quality, novel nanomaterials with precisely controlled properties. The methodologies outlined in this guide provide a foundation for researchers to explore the synthesis and application of these materials. While challenges related to toxicity need to be addressed, the unique characteristics of this compound-derived nanoparticles position them as powerful tools in the future of drug development, diagnostics, and personalized medicine.

References

The Multifaceted Role of Oleic Acid in Cadmium Precursor Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of high-quality cadmium-based nanocrystals, such as quantum dots (QDs), is critically dependent on the nature and reactivity of the cadmium precursor. Oleic acid (OA) has emerged as a pivotal component in the colloidal synthesis of these nanomaterials, playing a multifaceted role that extends beyond that of a simple solvent or ligand. This technical guide provides an in-depth examination of the crucial functions of oleic acid in the formation of the cadmium oleate precursor and its subsequent conversion to cadmium chalcogenide nanocrystals. We will explore the underlying reaction mechanisms, present detailed experimental protocols, and summarize key quantitative data from the literature. Visualizations of the reaction pathways and experimental workflows are provided to facilitate a comprehensive understanding of the process.

The Role of Oleic Acid in Cadmium Precursor Chemistry

Oleic acid is an indispensable reagent in the organometallic synthesis of cadmium-based nanoparticles, where it performs several critical functions:

-

Formation of the this compound Precursor: The most common method for preparing a soluble and reactive cadmium precursor for high-temperature colloidal synthesis involves the reaction of a cadmium salt, typically cadmium oxide (CdO), with oleic acid.[1][2] This reaction, carried out at elevated temperatures, results in the formation of this compound [Cd(oleate)₂], a metal carboxylate complex that is soluble in non-polar solvents commonly used for nanocrystal synthesis, such as 1-octadecene (ODE).[1][2][3]

-

Ligand and Surface Passivator: The oleate molecules act as ligands, coordinating to the cadmium ions through their carboxylate head groups.[1] This coordination is essential for stabilizing the cadmium precursor in solution. During and after the formation of nanocrystals, oleic acid functions as a capping agent, binding to the surface of the nanocrystals.[4] This surface passivation is crucial for preventing agglomeration, controlling the growth rate, and thus the final size and size distribution of the nanoparticles.[1][4] The dynamic binding of oleic acid to the nanocrystal surface also helps to minimize surface defects, which can enhance the quantum yield of the resulting quantum dots.[1]

-

Reaction Mediator and Mechanistic Participant: Beyond its role as a ligand, oleic acid and its cadmium salt, this compound, are active participants in the chemical reactions leading to nanoparticle formation. In the synthesis of CdSe quantum dots, for instance, the thermal decomposition of this compound is a key step.[5][6] It has been proposed that this is not a direct reaction with the selenium precursor but rather a two-step process. The first step involves the thermal decomposition of this compound, facilitated by nucleophiles like alkylamines, to generate a CdO cluster or oligomer.[5][6] This CdO intermediate then reacts with the selenium source (e.g., trioctylphosphine selenide - TOPSe) in a metathesis reaction to form CdSe nanocrystals.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the this compound precursor and its subsequent use in the synthesis of CdSe quantum dots, based on established literature procedures.[3][7]

Synthesis of this compound Precursor

This protocol describes the in-situ formation of this compound from cadmium oxide and oleic acid.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Schlenk line apparatus

-

Heating mantle with temperature controller

-

Thermocouple

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a three-neck round-bottom flask connected to a Schlenk line.

-

Add CdO, oleic acid, and 1-octadecene to the flask. (Refer to Table 1 for typical quantities).

-

Place a magnetic stir bar in the flask.

-

Seal the flask and connect it to the Schlenk line.

-

Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Heat the mixture to 200-225°C under a positive pressure of inert gas with vigorous stirring.[3][7]

-

Continue heating and stirring until the reddish-brown CdO powder completely dissolves, and the solution becomes clear and colorless, indicating the formation of this compound.[7]

-

The this compound precursor solution is now ready for use in nanocrystal synthesis.

Synthesis of CdSe Quantum Dots using this compound Precursor (Hot-Injection Method)

This protocol describes a typical hot-injection synthesis of CdSe quantum dots.

Materials:

-

This compound precursor solution (from section 3.1)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

1-Octadecene (ODE)

-

Syringes and needles

-

Inert atmosphere glovebox (optional, but recommended for preparing the selenium precursor)

Procedure:

A. Preparation of Selenium Precursor (TOPSe):

-

Inside a glovebox or under an inert atmosphere, dissolve selenium powder in trioctylphosphine to create a TOPSe solution. (Refer to Table 1 for typical quantities).

-

The mixture may need gentle heating to fully dissolve the selenium, resulting in a clear, colorless solution.[7]

-

Draw the desired volume of the TOPSe solution into a syringe and seal it for injection.

B. Hot-Injection and Growth:

-

Heat the previously prepared this compound precursor solution in 1-octadecene to the desired injection temperature (typically between 225°C and 280°C) under an inert atmosphere with vigorous stirring.[3][7]

-

Once the temperature is stable, swiftly inject the TOPSe solution into the hot reaction mixture.

-

The injection will cause a rapid nucleation of CdSe nanocrystals, often accompanied by a color change in the solution.[8]

-

Allow the reaction to proceed at the desired growth temperature. The size of the quantum dots will increase over time, which can be monitored by the change in color of the solution (from yellow to orange to red).[8]

-

Aliquots can be taken at different time points and quenched in a cool solvent to stop the growth and obtain quantum dots of different sizes.[7]

-

Once the desired size is reached, cool the reaction mixture to room temperature to terminate the growth.

Quantitative Data

The following tables summarize quantitative data related to the synthesis of this compound and its use in nanocrystal formation.

Table 1: Reactant Quantities for Cadmium Precursor and Nanocrystal Synthesis

| Component | Purpose | Typical Quantity | Molar Ratio Example | Reference |

| Cadmium Oxide (CdO) | Cadmium Source | 13 mg | 1 | [7] |

| Oleic Acid (OA) | Precursor Formation/Ligand | 0.6 mL | ~12 | [7] |

| 1-Octadecene (ODE) | Solvent | 10 mL | - | [7] |

| Selenium (Se) | Selenium Source | 30 mg | 1 | [7] |

| Trioctylphosphine (TOP) | Se Solvent/Reducing Agent | 0.4 mL | ~2.5 | [7] |

Table 2: Reaction Parameters and Resulting Nanoparticle Characteristics

| Parameter | Condition | Effect | Reference |

| Precursor Formation Temperature | 200-225°C | Formation of clear, colorless this compound solution | [3][7] |

| Injection Temperature | 225-280°C | Influences nucleation and initial growth rate | [3][7] |

| Growth Time | Seconds to Minutes | Increases nanoparticle size, leading to a red-shift in emission wavelength | [8] |

| Oleic Acid Concentration | Higher concentrations | Can slow down the growth rate and inhibit nucleation, leading to smaller nanoparticles | [1] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Formation of this compound Precursor

Caption: Reaction scheme for the formation of the this compound precursor.

Proposed Mechanism for CdSe Nanocrystal Formation

Caption: A two-step mechanism for CdSe QD formation from a Cd(oleate)₂ precursor.[5][6]

Experimental Workflow for CdSe Quantum Dot Synthesis

Caption: A typical experimental workflow for hot-injection synthesis of CdSe QDs.

Conclusion

Oleic acid is a cornerstone of modern colloidal synthesis for cadmium-based nanocrystals. Its role is remarkably diverse, acting as a reactant to form the essential this compound precursor, a stabilizing ligand that controls nanocrystal growth and passivates their surface, and a key participant in the reaction mechanism that leads to the final cadmium chalcogenide product. A thorough understanding of these functions is paramount for researchers aiming to achieve precise control over the size, shape, and optical properties of the synthesized nanomaterials, which is critical for their application in fields ranging from optoelectronics to biomedical imaging and diagnostics. The protocols and data presented in this guide offer a foundational framework for the rational design and execution of experiments involving cadmium precursor formation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 10468-30-1 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

An In-Depth Technical Guide to the Coordination Chemistry of Cadmium Oleate in Nonpolar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of cadmium oleate in nonpolar solvents. It covers the synthesis, characterization, and coordination behavior of this critical precursor, which is widely used in the fabrication of semiconductor nanocrystals, including quantum dots. This document is intended for researchers, scientists, and professionals in drug development who utilize these nanomaterials in their work.

Introduction to this compound

This compound is a metal carboxylate that serves as a primary cadmium precursor in the synthesis of cadmium-based nanocrystals.[1] Its long oleate chains provide solubility in nonpolar solvents, which are common media for high-temperature nanoparticle synthesis. The coordination environment of the cadmium ion is a crucial factor that dictates the reactivity of the precursor and consequently the size, shape, and properties of the resulting nanocrystals.

The coordination chemistry of cadmium (II) is versatile, with coordination numbers typically ranging from 4 to 6.[2] In the context of this compound in nonpolar solvents, the oleate ligands coordinate to the cadmium center through their carboxylate groups. This interaction is dynamic and can be influenced by the solvent, temperature, and the presence of other coordinating species.

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of cadmium oxide (CdO) with oleic acid (OA) in a high-boiling point nonpolar solvent, such as 1-octadecene (ODE).

Experimental Protocol: Synthesis of this compound

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE)

Procedure:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine CdO and OA in ODE. A typical molar ratio is 1:4 of CdO to OA.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of approximately 200-250°C.

-

Stir the mixture vigorously until the reddish-brown CdO powder completely dissolves, and the solution becomes clear and colorless. This indicates the formation of this compound.

-

Cool the solution to room temperature for use as a stock solution in subsequent nanocrystal synthesis.

Coordination Behavior in Nonpolar Solvents

In nonpolar solvents, this compound complexes can exist in various forms, from simple monomers to polymeric structures. The coordination of the oleate ligand to the cadmium ion is a key aspect of its chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools to probe the coordination of the oleate ligand to the cadmium center.

¹H NMR Spectroscopy: The coordination of the oleate to the cadmium ion leads to characteristic changes in the ¹H NMR spectrum. The signals of the protons near the carboxylate group and the double bond of the oleate chain are particularly sensitive to the coordination environment.

| Proton Assignment | Chemical Shift (ppm) - Free Oleic Acid | Chemical Shift (ppm) - Coordinated this compound |

| α-CH₂ (next to COO) | ~2.35 | Broadened and shifted |

| Vinyl (-CH=CH-) | ~5.35 | Broadened and shifted to ~5.5-5.6[3] |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

FT-IR Spectroscopy: The vibrational frequencies of the carboxylate group (COO⁻) are indicative of its coordination mode. The difference (Δ) between the asymmetric (ν_as_) and symmetric (ν_s_) stretching frequencies can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.[4][5]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric COO⁻ stretch (ν_as_) | 1570-1532[3] |

| Symmetric COO⁻ stretch (ν_s_) | ~1422[3] |

| Δ (ν_as_ - ν_s_) | 113-148[3] |

A Δ value in the range of 113-148 cm⁻¹ is suggestive of an asymmetric chelated bidentate binding mode.[3]

Supramolecular Gelation

A notable characteristic of this compound in nonpolar solvents is its tendency to form supramolecular gels.[6] This occurs through the self-assembly of this compound complexes into extended polymeric chains, leading to the formation of a network that entraps the solvent. This gelation can be a significant challenge during the purification of nanocrystals. The presence of co-ligands, such as primary amines, can disrupt this network formation.

Role in Nanocrystal Synthesis

This compound is a cornerstone precursor for the synthesis of cadmium chalcogenide (CdE, where E = S, Se, Te) quantum dots. The "hot-injection" method is a widely used technique.

Experimental Protocol: Synthesis of CdSe Quantum Dots

Materials:

-

This compound stock solution in ODE

-

Selenium precursor (e.g., selenium powder dissolved in trioctylphosphine)

-

1-octadecene (ODE)

-

Oleic acid (OA)

Procedure:

-

Heat a mixture of this compound stock solution and additional oleic acid in ODE to a high temperature (typically 250-300°C) under an inert atmosphere.

-

Rapidly inject the selenium precursor into the hot reaction mixture.

-

The injection induces the nucleation and subsequent growth of CdSe nanocrystals.

-

The reaction temperature and time are critical parameters that control the size of the resulting quantum dots.

-

Aliquots can be taken at different time points to obtain quantum dots of varying sizes.

-

The reaction is quenched by cooling the mixture.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the chemistry of this compound.

Caption: Synthesis of this compound from Cadmium Oxide and Oleic Acid.

Caption: Workflow for the Hot-Injection Synthesis of CdSe Quantum Dots.

Caption: Factors Influencing the Coordination Equilibrium of this compound.

Stability of this compound Complexes

-

Solvent Polarity: Although operating in nonpolar solvents, subtle differences in solvent polarity can affect the aggregation state of the this compound complexes.

-

Temperature: Higher temperatures can favor the dissociation of polymeric this compound structures, increasing the concentration of more reactive monomeric or oligomeric species.

-

Presence of Coordinating Ligands: The introduction of other Lewis bases, such as primary amines or phosphines, can compete with the oleate for coordination to the cadmium center, leading to ligand exchange reactions and altering the precursor's reactivity.

Conclusion

The coordination chemistry of this compound in nonpolar solvents is a complex interplay of ligand binding, self-assembly, and solvent interactions. A thorough understanding of these fundamental aspects is essential for the controlled and reproducible synthesis of high-quality cadmium-based nanomaterials. This guide has provided an overview of the key concepts, experimental protocols, and characterization techniques relevant to this important area of materials chemistry. Further research into the quantitative thermodynamic parameters of this compound complexation in nonpolar media would be highly beneficial for advancing the rational design of nanomaterial synthesis.

References

- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Toxicity and Safe Handling of Cadmium Oleate

For Researchers, Scientists, and Drug Development Professionals

Cadmium oleate, a cadmium salt of oleic acid, presents significant health and safety considerations that demand rigorous handling protocols and a thorough understanding of its toxicological profile. This technical guide provides an in-depth overview of the toxicity of this compound, drawing upon data from closely related soluble cadmium compounds, and outlines detailed safety procedures and experimental methodologies for its assessment.

Toxicological Profile

While specific toxicological data for this compound is limited, the scientific consensus, as supported by assessments from regulatory bodies, is that the toxicity data from other soluble cadmium salts, such as cadmium chloride and cadmium sulfate, are relevant for hazard classification. Cadmium and its compounds are classified as known human carcinogens.

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. Acute exposure to cadmium compounds can lead to a range of symptoms. Ingestion may cause nausea, vomiting, abdominal pain, and diarrhea. Inhalation of cadmium fumes or dust can result in "metal fume fever," a flu-like illness with symptoms including metallic taste, headache, fever, chills, and chest tightness.

Chronic Toxicity and Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies cadmium and its compounds as Group 1 carcinogens, meaning they are carcinogenic to humans. The primary cancer risk associated with cadmium exposure is lung cancer through inhalation.

Reproductive and Developmental Toxicity

Cadmium is a reproductive and developmental toxicant. Exposure to cadmium can adversely affect both male and female fertility. In females, studies on cadmium chloride have shown increased estrous cycle lengths. Cadmium can cross the placenta, and while fetal concentrations are generally lower than maternal ones, prenatal exposure has been linked to impaired fetal growth and developmental abnormalities.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for soluble cadmium compounds, which are considered indicative of the potential toxicity of this compound.

Table 1: Acute Toxicity Data for Soluble Cadmium Salts

| Compound | Route | Species | LD50 Value | Reference |

| Cadmium Chloride | Oral | Rat (Sprague Dawley) | 107-327 mg/kg bw | |

| Cadmium Sulfate | Oral | Rat | 280 mg/kg bw |

Table 2: Repeated Dose and Developmental Toxicity Data for Cadmium Chloride

| Study Type | Route | Species | NOAEL | LOAEL | Effects Observed | Reference |

| Reproductive Toxicity | Oral (gavage) | Rat (Wistar), female | 4 mg/kg bw/day | 40 mg/kg bw/day | Increased estrous cycle length, decreased body weight | |

| Developmental Toxicity | Oral | Rat | 0.63 mg/kg bw/day (maternal & developmental) | 4.7 mg/kg bw/day (maternal & developmental) | Impaired fetal growth | |

| Subchronic Toxicity | Oral (diet) | Rat (Wistar) | 3 mg/kg bw/day | - | Cadmium accumulation in kidneys and liver | |

| Inhalation (13-week) | Inhalation | Rat | 0.025 mg/m³ | ≥0.05 mg/m³ | Lung inflammation and fibrosis |

NOAEL: No Observed Adverse Effect Level LOAEL: Lowest Observed Adverse Effect Level

Cellular Mechanisms of Toxicity and Signaling Pathways

The toxicity of cadmium at the cellular level is multifactorial, primarily involving the induction of oxidative stress, interference with cellular signaling cascades, and the initiation of apoptosis (programmed cell death).

Oxidative Stress

Cadmium exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage is a key mechanism underlying cadmium-induced toxicity in various organs.

Figure 1. Cadmium-induced oxidative stress pathway.

MAPK Signaling Pathway

Cadmium has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways can contribute to the toxic effects of cadmium.

Methodological & Application

Synthesis of Cadmium Oleate for Quantum Dot Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cadmium oleate, a critical precursor for the fabrication of cadmium-based quantum dots (QDs). The protocols outlined below are compiled from established methodologies and are intended to provide a comprehensive guide for researchers in the field.

Introduction

This compound is a metal carboxylate salt that serves as a primary cadmium precursor in the organometallic synthesis of high-quality quantum dots, such as Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS).[1][2][3] Its long aliphatic chains, provided by the oleic acid ligand, ensure solubility in non-polar solvents commonly used for high-temperature nanocrystal synthesis and provide surface passivation to the growing quantum dots.[3] The quality of the this compound precursor is paramount for achieving monodisperse, highly crystalline, and photoluminescent quantum dots.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a cadmium salt, most commonly cadmium oxide (CdO) or cadmium acetate (Cd(Ac)₂), with oleic acid (OA) at elevated temperatures.[2][4] The reaction is often carried out in a high-boiling point, non-coordinating solvent such as 1-octadecene (ODE).[5][6]

Reaction Principle

The reaction involves the protonolysis of the cadmium precursor by the carboxylic acid group of oleic acid, forming this compound and a byproduct (water or acetic acid).

-

From Cadmium Oxide: CdO + 2(C₁₈H₃₄O₂) → Cd(C₁₈H₃₃O₂)₂ + H₂O

-

From Cadmium Acetate: Cd(CH₃COO)₂ + 2(C₁₈H₃₄O₂) → Cd(C₁₈H₃₃O₂)₂ + 2(CH₃COOH)

Experimental Protocols

Below are two common protocols for the synthesis of this compound.

Protocol 1: Synthesis from Cadmium Oxide

This is a widely used method that involves the reaction of cadmium oxide with oleic acid.[2][5]

| Reagent/Parameter | Quantity/Value | Notes |

| Cadmium Oxide (CdO) | 13 mg (0.1 mmol) | Toxic and carcinogenic; handle with care in a fume hood.[5] |

| Oleic Acid (OA) | 0.6 mL | Acts as both a reactant and a capping agent.[3][5] |

| 1-Octadecene (ODE) | 10 mL | High-boiling, non-coordinating solvent.[3][5] |

| Reaction Temperature | 225 °C | Ensure complete dissolution of CdO to form a clear solution.[5] |

| Reaction Time | Until solution is clear | Visually monitor for the disappearance of the red/brown CdO powder. |

Methodology:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine cadmium oxide, oleic acid, and 1-octadecene.

-

Heat the mixture under argon or nitrogen flow with stirring.

-

Raise the temperature to 225 °C and maintain it until the cadmium oxide completely dissolves, resulting in a clear, colorless to pale-yellow solution of this compound.[5]

-

The this compound solution can be used directly for quantum dot synthesis or cooled and stored under an inert atmosphere.

Protocol 2: Synthesis from Cadmium Acetate

This method utilizes cadmium acetate as the cadmium source.[4]

| Reagent/Parameter | Quantity/Value | Notes |

| Cadmium Acetate Dihydrate | 53 mg (0.2 mmol) | Less hazardous than CdO but still requires careful handling. |

| Oleic Acid (OA) | 0.6 mL | |

| 1-Octadecene (ODE) | 5.5 mL | |

| Reaction Temperature | 130 °C | Lower temperature compared to the CdO protocol.[4] |

| Reaction Time | Until solution is clear |

Methodology:

-

Combine cadmium acetate dihydrate, oleic acid, and 1-octadecene in a round-bottom flask with a magnetic stir bar.

-

Heat the solution to 130 °C with stirring until the cadmium acetate has fully dissolved to form a clear solution.[4]

-

The resulting this compound precursor solution is ready for use in quantum dot synthesis.

Role in Quantum Dot Synthesis

This compound serves as the cadmium precursor in the "hot-injection" synthesis of quantum dots.[7] In this method, a selenium or sulfur precursor (e.g., selenium powder dissolved in trioctylphosphine) is rapidly injected into the hot this compound solution.[5] This triggers the nucleation and subsequent growth of the quantum dots. The oleate ligands from the cadmium precursor cap the surface of the growing nanocrystals, preventing their aggregation and controlling their growth rate.[3][5]

Purification of this compound

Excess this compound can form a gel in solvents, which complicates the purification of the final quantum dot product.[1] While direct purification of the this compound precursor is not always performed, its purity is crucial. Ensuring a complete reaction during synthesis is the primary way to maintain purity. For quantum dot purification where this compound is an impurity, techniques like solid-phase extraction are being explored.[8] The addition of oleylamine can help mitigate gelation by disrupting the supramolecular assembly of this compound.[1]

Visualized Workflows

Diagram 1: Synthesis of this compound from Cadmium Oxide

Caption: Workflow for synthesizing this compound from cadmium oxide.

Diagram 2: Hot-Injection Synthesis of CdSe Quantum Dots

Caption: General workflow for CdSe quantum dot synthesis using hot-injection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hot-Injection Synthesis of CdSe Nanocrystals using Cadmium Oleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Cadmium Selenide (CdSe) nanocrystals via the hot-injection method, a robust technique for producing high-quality, size-tunable quantum dots. The protocol outlines the preparation of the cadmium oleate precursor and the subsequent nucleation and growth of CdSe nanocrystals upon the rapid injection of a selenium precursor.

Overview of the Hot-Injection Method

The hot-injection technique is a widely employed colloidal synthesis method that separates the nucleation and growth phases of nanocrystal formation, allowing for excellent control over particle size and size distribution. The process involves the rapid injection of a cooler solution of a selenium precursor into a hot solution containing a cadmium precursor, in this case, this compound, dissolved in a high-boiling point organic solvent. This sudden introduction of the selenium precursor leads to a burst of nucleation, followed by the controlled growth of the nanocrystals at a slightly lower temperature. The size of the resulting CdSe nanocrystals can be tuned by varying reaction parameters such as temperature, precursor concentration, and reaction time.

Experimental Protocols

Materials and Equipment

Reagents:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Condenser

-

Thermocouple

Preparation of this compound Precursor (0.1 M)

-

Setup: Assemble a three-neck flask with a condenser and a thermocouple in a heating mantle on a magnetic stirrer. The setup should be connected to a Schlenk line to maintain an inert atmosphere.

-

Reagents: Add cadmium oxide (e.g., 0.128 g, 1 mmol), oleic acid (e.g., 5.64 g, 20 mmol), and 1-octadecene (e.g., 50 mL) to the flask.

-

Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

-

Formation of this compound: Switch to an inert atmosphere (Argon) and increase the temperature to 250-300 °C. The reddish-brown CdO powder will react with oleic acid to form a clear, colorless to pale-yellow solution of this compound.[1] This indicates the complete formation of the cadmium precursor.

-

Cooling: Once the solution is clear, cool it down to room temperature under an inert atmosphere.

Preparation of Selenium Precursor (1 M TOPSe)

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, mix selenium powder (e.g., 0.79 g, 10 mmol) with trioctylphosphine (e.g., 10 mL).

-

Dissolution: Stir the mixture at room temperature until the selenium powder completely dissolves, forming a clear, colorless solution of trioctylphosphine selenide (TOPSe). This process may be gently heated (e.g., to 50-60 °C) to facilitate dissolution.

Hot-Injection Synthesis of CdSe Nanocrystals

-

Heating the Cadmium Precursor: Heat the flask containing the this compound solution to the desired injection temperature, typically between 250 °C and 280 °C, under an inert atmosphere with vigorous stirring.

-

Injection: Rapidly inject the prepared TOPSe solution into the hot this compound solution using a syringe. The color of the solution will change almost instantaneously, indicating the nucleation of CdSe nanocrystals.

-

Growth: Immediately after injection, reduce the temperature to a slightly lower growth temperature, typically between 230 °C and 260 °C.

-

Monitoring Growth: The growth of the nanocrystals can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing their UV-Vis and photoluminescence spectra. Longer reaction times generally result in larger nanocrystals, which exhibit a red-shift in their absorption and emission spectra.

-

Quenching the Reaction: To stop the growth of the nanocrystals, the reaction can be quenched by rapidly cooling the flask in a water bath or by injecting a cool solvent.

-

Purification: The synthesized CdSe nanocrystals are purified by precipitation with a non-solvent like methanol or acetone, followed by centrifugation and redispersion in a non-polar solvent such as toluene or hexane. This process is typically repeated 2-3 times to remove unreacted precursors and excess ligands.

Data Presentation

The following tables summarize typical experimental parameters and the resulting optical properties of CdSe nanocrystals synthesized via the hot-injection method.

| Parameter | Value |

| Cadmium Precursor | |

| Cadmium Source | Cadmium Oxide (CdO) |

| Ligand | Oleic Acid (OA) |

| Solvent | 1-Octadecene (ODE) |

| Concentration | 0.1 M |

| Selenium Precursor | |

| Selenium Source | Selenium (Se) Powder |

| Ligand/Solvent | Trioctylphosphine (TOP) |

| Concentration | 1 M |

| Reaction Conditions | |

| Injection Temperature | 250 - 280 °C |

| Growth Temperature | 230 - 260 °C |

| Cd:Se Molar Ratio | 1:1 to 2:1 |

Table 1: Typical Experimental Parameters for CdSe Nanocrystal Synthesis.

| Growth Time (minutes) | Approx. Nanocrystal Diameter (nm) | Peak Absorption (nm) | Peak Emission (nm) |

| 1 | 2.5 - 3.0 | 500 - 520 | 520 - 540 |

| 5 | 3.5 - 4.0 | 540 - 560 | 560 - 580 |

| 15 | 4.5 - 5.0 | 580 - 600 | 600 - 620 |

| 30 | 5.5 - 6.0 | 610 - 630 | 630 - 650 |

Table 2: Correlation of Growth Time with Nanocrystal Size and Optical Properties (Note: These are approximate values and can vary based on specific reaction conditions).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the hot-injection synthesis of CdSe nanocrystals.

Chemical Transformation Pathway

Caption: Chemical pathway for the formation of CdSe nanocrystals.

References

Application Notes and Protocols: Controlling Nanoparticle Size and Shape with Cadmium Oleate Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the size and shape of nanoparticles is a cornerstone of modern nanotechnology, directly influencing their physical, chemical, and optical properties. For cadmium-based nanoparticles, such as quantum dots (QDs) and nanorods, these dimensional parameters dictate their quantum confinement effects, surface area-to-volume ratios, and ultimately their performance in applications ranging from bio-imaging and drug delivery to optoelectronics. Cadmium oleate serves a dual role in the synthesis of these nanomaterials, acting as both a cadmium precursor and a surface-capping ligand. The concentration of this compound, and by extension, the oleic acid ligand, is a critical parameter that can be tuned to manipulate the nucleation and growth kinetics of the nanocrystals, thereby controlling their final size and morphology.

These application notes provide detailed protocols for the synthesis of this compound and its use in the controlled formation of cadmium-based nanoparticles. Furthermore, we present quantitative data from a model system to illustrate the profound impact of ligand concentration on nanoparticle morphology and offer a mechanistic overview of this control.

Data Presentation: Effect of Ligand Concentration on Nanoparticle Morphology

While systematic quantitative data for the direct correlation of this compound concentration on the size and shape of cadmium-based nanoparticles is dispersed across various studies with differing experimental parameters, the following table, adapted from a study on NaGdF4 nanoparticles, serves as a clear, illustrative example of the principles of ligand concentration-dependent morphology control. The principles demonstrated are broadly applicable to other nanoparticle systems where oleic acid is a key surface ligand.

Table 1: Influence of Oleic Acid/1-Octadecene Ratio on the Morphology of Nanoparticles

| Oleic Acid/1-Octadecene Volume Ratio | Nanoparticle Morphology | Average Diameter (nm) | Size Distribution |

| 0/30 | Agglomerated and small particles | N/A | Very broad |

| 3/27 | Ill-shaped nanoparticles | N/A | Wide |

| 6/24 | More uniform, regular-shaped nanoparticles | - | Improved |

| 10/20 | Uniform, regular-shaped nanoparticles | 21.8 ± 1.4 | Narrow |

| 15/15 | Elongated, rice-shaped nanoparticles | - | - |

| 20/10 | Elongated, rice-shaped nanoparticles | - | - |

Data adapted from a study on NaGdF4 nanoparticles to illustrate the general principle of ligand concentration effect on nanoparticle morphology.

The trend observed in this model system, where an increasing concentration of the oleic acid ligand leads to more defined and uniform nanoparticles, and eventually to anisotropic growth, is a key concept in nanoparticle synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes the synthesis of this compound from cadmium oxide and oleic acid.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE) (or another high-boiling point solvent)

-

Three-neck round bottom flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Setup: Assemble the three-neck flask in the heating mantle on the magnetic stirrer. Equip the flask with a condenser, a thermometer, and a gas inlet/outlet connected to the Schlenk line.

-

Reagents: In a typical synthesis, a molar ratio of 1:2 of CdO to oleic acid is used. For example, add 1 mmol of CdO and 2 mmol of oleic acid to the flask along with a suitable amount of 1-octadecene (e.g., 20 mL).

-

Degassing: Place the flask under vacuum while stirring to remove air and moisture. After a sufficient period (e.g., 30 minutes), switch to an inert gas atmosphere. Repeat this cycle 2-3 times.

-

Heating: Heat the mixture to a temperature between 200-250 °C under a continuous flow of inert gas. The exact temperature can be optimized based on the desired reaction rate.

-

Reaction: The reddish-brown CdO powder will gradually react with the oleic acid to form a clear, colorless to pale-yellow solution of this compound. This process can take from 30 minutes to a few hours. The reaction is complete when the solution is optically clear.

-

Cooling and Storage: Once the reaction is complete, cool the solution to room temperature. The this compound precursor solution is now ready to be used in nanoparticle synthesis. Store under an inert atmosphere to prevent degradation.

Protocol 2: General Synthesis of Cadmium Selenide (CdSe) Quantum Dots with Varying this compound Concentration

This protocol provides a general method for the synthesis of CdSe quantum dots using the hot-injection technique. The concentration of the this compound precursor can be systematically varied to study its effect on the resulting nanoparticle size.

Materials:

-

This compound precursor solution (from Protocol 1)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP) or another suitable selenium solvent/ligand

-

1-octadecene (ODE)

-

Three-neck round bottom flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Syringes and needles for injection

-

Thermometer

-

Quenching solvent (e.g., toluene or chloroform)

Procedure:

-

Selenium Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve selenium powder in TOP to create a Se-TOP stock solution (e.g., 1 M).

-

Reaction Setup: In a three-neck flask, add a specific amount of the this compound precursor solution and additional ODE to reach the desired total volume and cadmium concentration.

-

Degassing: Degas the this compound/ODE mixture at a moderately elevated temperature (e.g., 120 °C) for about 1 hour to remove volatile impurities and residual water.

-

Heating for Injection: Under an inert atmosphere, heat the cadmium precursor solution to the desired injection temperature, typically between 240-280 °C.

-

Hot Injection: Rapidly inject a specific volume of the Se-TOP precursor solution into the hot cadmium precursor solution with vigorous stirring. The color of the solution will change almost instantaneously, indicating the nucleation of CdSe nanoparticles.

-

Growth: After injection, the temperature will drop. Allow the temperature to recover to a specific growth temperature (e.g., 220-260 °C). The growth time at this temperature will influence the final size of the nanoparticles. Aliquots can be taken at different time intervals to monitor the growth via UV-Vis spectroscopy.

-

Quenching: To stop the growth, cool the reaction mixture rapidly by removing the heating mantle and injecting a room-temperature quenching solvent.

-

Purification: The synthesized nanoparticles are typically purified by precipitation with a non-solvent (e.g., methanol or ethanol) followed by centrifugation. This process is usually repeated 2-3 times. The final purified nanoparticles can be redispersed in a suitable solvent like toluene or hexane.

Varying this compound Concentration:

To study the effect of this compound concentration, a series of experiments can be performed where the molar amount of this compound in the initial reaction flask is varied while keeping the other parameters (injection temperature, selenium precursor amount, total volume, etc.) constant. The resulting nanoparticles from each reaction should be characterized for their size and shape using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Visualizations

Experimental Workflow for Nanoparticle Synthesis

Caption: A generalized workflow for the synthesis of cadmium-based nanoparticles.

Mechanism of Ligand-Controlled Anisotropic Growth

Caption: Role of ligand concentration in directing nanoparticle growth morphology.

Application Note and Protocol for the Preparation of a Stable Cadmium Oleate Stock Solution

Introduction

Cadmium oleate is a critical precursor in the synthesis of high-quality cadmium-based quantum dots (QDs) and other nanoparticles.[1][2] It is typically formed through the reaction of a cadmium source, most commonly cadmium oxide (CdO), with oleic acid at elevated temperatures.[1][2][3] The resulting this compound solution serves as a stable and reproducible source of cadmium ions for the controlled nucleation and growth of nanocrystals.[3] However, a known challenge with this compound solutions is their tendency to form supramolecular gels, which can hinder subsequent purification and synthetic steps.[4][5] This protocol provides a detailed methodology for the preparation of a stable this compound stock solution, including measures to ensure its quality and stability for use in nanomaterial synthesis. This procedure is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of the this compound stock solution.

| Parameter | Value | Unit | Notes |

| Cadmium Oxide (CdO) | 13 | mg | High purity (e.g., 99.99%) is recommended. |

| Oleic Acid (OA) | 0.6 | mL | Technical grade (e.g., 90%) is commonly used.[3] |

| 1-Octadecene (ODE) | 10 | mL | A high-boiling point, non-coordinating solvent.[3][6] |

| Degassing Temperature | 100 | °C | To remove water and other volatile impurities.[1] |

| Reaction Temperature | ~225-240 | °C | The temperature at which CdO fully dissolves to form a clear solution.[6][7] |

| Inert Gas | Argon or Nitrogen | - | To prevent oxidation during heating.[7] |

| Storage | Room Temperature | - | In a sealed container, protected from light. |

Experimental Protocol

This protocol details the steps for the synthesis of a stable this compound stock solution.

Materials and Equipment:

-

Cadmium Oxide (CdO) powder

-

Oleic Acid (OA)

-

1-Octadecene (ODE)

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermocouple or thermometer

-

Schlenk line or inert gas (Argon or Nitrogen) supply

-

Syringes and needles

-

Glass vials for storage

Procedure:

-

Reaction Setup: In a fume hood, combine 13 mg of cadmium oxide, 0.6 mL of oleic acid, and 10 mL of 1-octadecene in a three-neck round-bottom flask equipped with a magnetic stir bar.[6]

-

Degassing: Attach the flask to a Schlenk line. Heat the mixture to 100°C under vacuum while stirring for approximately 30-60 minutes to remove water and other low-boiling point impurities.[1]

-

Inert Atmosphere: Switch the atmosphere in the flask from vacuum to an inert gas (Argon or Nitrogen). Maintain a gentle flow of the inert gas throughout the reaction.[7]

-

Heating and Dissolution: Increase the temperature of the mixture to 225-240°C while stirring.[6][7] Continue heating until the reddish-brown CdO powder completely dissolves, and the solution becomes clear and colorless to pale yellow. This indicates the formation of this compound.[6]

-

Cooling and Storage: Once the solution is clear, turn off the heating and allow the solution to cool to room temperature under the inert atmosphere.

-

Stock Solution: The resulting solution is the this compound stock solution. It can be stored at room temperature in a sealed vial. For long-term storage, flushing the vial with an inert gas before sealing is recommended.

Stability Considerations:

This compound solutions can sometimes form gels upon standing.[4] If gelation occurs, gentle heating and sonication may help to redissolve the gel. To mitigate gelation, the addition of a co-ligand such as oleylamine has been shown to disrupt the noncovalent assembly responsible for gel formation.[4] The stability of the stock solution should be visually inspected before each use.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: A flowchart of the experimental protocol for synthesizing a this compound stock solution.

References

- 1. This compound | 10468-30-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]

- 7. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04992B [pubs.rsc.org]

Application Notes and Protocols: Cadmium Oleate in the SILAR Method for Shell Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and cost-effective technique for the deposition of thin films and the growth of core/shell nanostructures. This bottom-up approach allows for precise control over the thickness and composition of the deposited layers at the atomic level. In the context of quantum dot (QD) synthesis, the SILAR method is particularly valuable for the growth of semiconductor shells, such as cadmium sulfide (CdS), onto core nanocrystals, like cadmium selenide (CdSe). This shell passivation is crucial for enhancing the photoluminescence quantum yield (PLQY), improving photostability, and modifying the electronic properties of the quantum dots, which is of significant interest for applications in bio-imaging, sensing, and drug delivery.

Cadmium oleate serves as a key precursor for the cadmium source in the SILAR process for growing CdS shells. The oleate ligand plays a critical role in stabilizing the precursor in organic solvents and influencing the growth kinetics and quality of the resulting shell. These application notes provide detailed protocols for the preparation of this compound and its use in the SILAR method for the growth of CdS shells on CdSe quantum dots, along with quantitative data on the impact of the shell growth on the optical properties of the nanocrystals.

Key Experimental Protocols

Protocol 1: Preparation of this compound Precursor Solution (0.1 M)

This protocol outlines the synthesis of a 0.1 M this compound stock solution, a common precursor for the SILAR process.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Three-neck flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere

-

Magnetic stirrer and stir bar

Procedure:

-

In a three-neck flask, combine 1.28 g of CdO, 14.12 g (15.8 mL) of oleic acid, and 84.2 mL of 1-octadecene.

-

Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other low-boiling-point impurities.

-

Switch the atmosphere to nitrogen or argon.

-

Increase the temperature to 250-280 °C and stir until the reddish CdO powder completely dissolves, resulting in a clear, colorless solution.

-

Cool the solution to room temperature under an inert atmosphere. This stock solution of 0.1 M this compound is now ready for use in the SILAR process.

Protocol 2: SILAR Growth of CdS Shell on CdSe Quantum Dots

This protocol describes the layer-by-layer growth of a CdS shell on pre-synthesized CdSe quantum dot cores using the SILAR method.

Materials:

-

CdSe quantum dots dispersed in a non-coordinating solvent (e.g., toluene or hexane)

-

0.1 M this compound in ODE (from Protocol 1)

-

0.1 M Sulfur precursor solution (e.g., elemental sulfur dissolved in ODE or trioctylphosphine sulfide)

-

Trioctylphosphine (TOP) - if using elemental sulfur

-

1-octadecene (ODE)

-

Anhydrous methanol and toluene for washing

-

Three-neck flask, heating mantle, temperature controller, Schlenk line, magnetic stirrer

Procedure:

One SILAR Cycle: A single SILAR cycle for the growth of one monolayer (ML) of CdS consists of two half-reactions: the adsorption of the cadmium precursor followed by the reaction with the sulfur precursor.

-

Preparation: In a three-neck flask, disperse a known amount of CdSe core quantum dots in 10-20 mL of ODE. Degas the solution at 100 °C for 30 minutes.

-

First Half-Reaction (Cadmium Layer):

-

Under an inert atmosphere, heat the CdSe core solution to the desired reaction temperature (typically between 220-260 °C).

-

Slowly inject the calculated amount of 0.1 M this compound solution required to form a single monolayer of Cd cations on the surface of the CdSe cores.

-

Allow the mixture to react for a set time, typically 30-60 minutes, to ensure complete adsorption of the cadmium precursor.

-

-

Purification (Optional but Recommended):

-

Cool the reaction mixture to room temperature.

-

Add an excess of anhydrous methanol to precipitate the quantum dots.

-

Centrifuge the mixture and discard the supernatant.

-

Re-disperse the quantum dots in a minimal amount of toluene and repeat the precipitation and centrifugation steps twice to remove unreacted this compound.

-

-

Second Half-Reaction (Sulfur Layer):

-

Re-disperse the purified CdSe/Cd(oleate) quantum dots in fresh ODE in a three-neck flask and degas the solution.

-

Heat the solution to the reaction temperature (e.g., 220-260 °C) under an inert atmosphere.

-

Slowly inject the stoichiometric amount of the 0.1 M sulfur precursor solution required to react with the adsorbed cadmium layer.

-

Allow the reaction to proceed for 30-60 minutes to form a complete CdS monolayer.

-

-

Annealing and Cycle Repetition:

-

After the sulfur precursor injection, the solution is typically annealed at the reaction temperature for a period of time (e.g., 30 minutes) to improve the crystallinity of the shell.

-

To grow additional CdS monolayers, repeat steps 2 through 5 for the desired number of cycles.

-

-

Final Purification: After the final SILAR cycle, perform a thorough purification of the core/shell quantum dots using the methanol/toluene precipitation and centrifugation method described in step 3. Finally, disperse the purified CdSe/CdS core/shell quantum dots in a suitable solvent for characterization and further use.

Quantitative Data

The growth of a CdS shell via the SILAR method significantly impacts the optical and physical properties of the CdSe quantum dots. The following tables summarize typical quantitative data obtained from the literature.